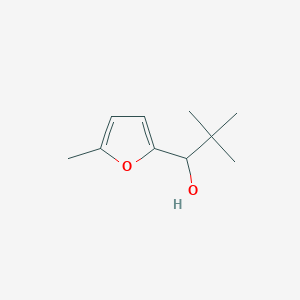![molecular formula C16H16FN3O2 B2534474 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 903250-63-5](/img/structure/B2534474.png)
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a chemical compound with the molecular formula C16H16FN3O2. It is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
Piperazine derivatives, such as 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol, can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol can be represented by the InChI string:InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21).
Wissenschaftliche Forschungsanwendungen
Tissue Distribution and Metabolism Studies
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol and its derivatives have been explored for their potential in neuroimaging, specifically in positron emission tomography (PET) studies. The compound 4‐(2′‐methoxyphenyl)‐1‐[2′‐[N‐(2″‐pyridinyl)‐p‐[18F]fluorobenzamido]ethyl]‐piperazine (p‐[18F]MPPF), which shares structural similarities with the specified chemical, has been studied for its in vivo behavior, demonstrating stable carbon‐fluorine bonds, the ability to cross the blood‐brain barrier, and specific binding to serotonin 5-HT1A receptors in the brain (Plenevaux et al., 2000). This research suggests a potential application of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in developing brain receptor imaging agents.
Synthesis and Docking Studies
Further research into the chemical structure of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol derivatives, such as the synthesis of novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been conducted to evaluate their potential in medicinal chemistry. Docking studies for these compounds provide insights into their interaction with biological targets, potentially leading to the discovery of new therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).
Neuropharmacological Applications
The compound's structural characteristics also suggest potential neuropharmacological applications. Research into related compounds has explored their binding affinity to dopamine receptors, which could indicate the utility of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in the development of new treatments for neurological disorders. For instance, studies on compounds with arylpiperazine and pyrazolo[1,5-a]pyridine substructures have demonstrated their potential as high-affinity dopamine receptor partial agonists, suggesting possible applications in treating psychiatric disorders (Möller et al., 2017).
Antitumor Activity
Compounds bearing the piperazine moiety, similar to the 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol structure, have been synthesized and evaluated for their antitumor activity. The synthesis and pharmacological evaluation of these derivatives could lead to new therapeutic agents for cancer treatment. For example, novel bis-indole derivatives, featuring two indole systems separated by a heterocycle such as piperazine, have shown significant antitumor activity, underscoring the potential of structurally related compounds in oncology research (Andreani et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJOLHNVEWLNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

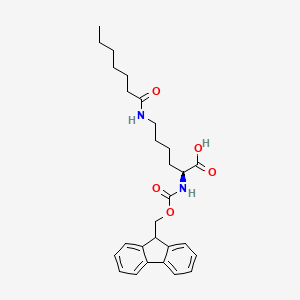
![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)
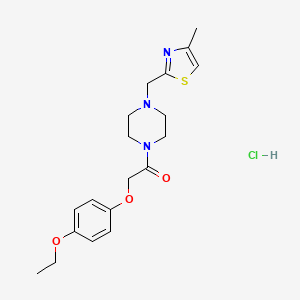
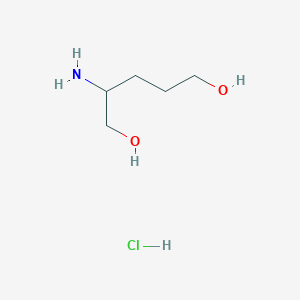
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)
![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)
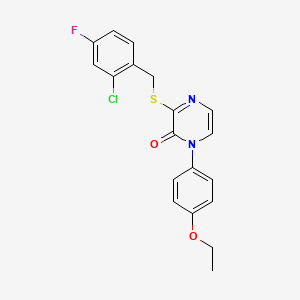
![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)
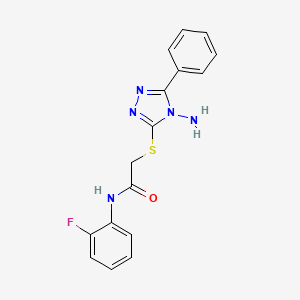
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534409.png)
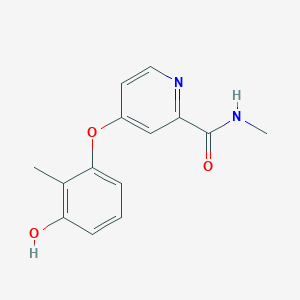
![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)
